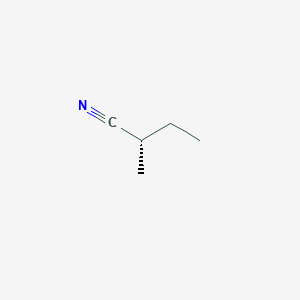![molecular formula C14H21N3O2 B3119833 Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate CAS No. 255706-13-9](/img/structure/B3119833.png)
Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate
Vue d'ensemble
Description
Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and industrial processes.
Mécanisme D'action
Target of Action
Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate is an impurity of the antithrombotic drug Dabigatran Etexilate . Dabigatran Etexilate is a nonpeptide direct thrombin inhibitor . Therefore, it can be inferred that the primary target of this compound could be thrombin, a key enzyme in the coagulation cascade.
Analyse Biochimique
Biochemical Properties
Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been observed to bind with enzymes such as acetylcholinesterase, altering their activity. This interaction is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex, thereby modulating the enzyme’s activity .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been shown to influence neurotransmitter release by modulating acetylcholinesterase activity, which in turn affects synaptic transmission. Additionally, this compound can alter gene expression patterns related to metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of target enzymes, such as acetylcholinesterase. This binding inhibits the enzyme’s activity, preventing the breakdown of neurotransmitters like acetylcholine. The inhibition occurs through the formation of a stable enzyme-inhibitor complex, which blocks the enzyme’s catalytic function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity, with potential cumulative effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it effectively modulates enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including neurotoxicity and disruptions in normal cellular processes. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without severe side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with enzymes such as acetylcholinesterase, influencing the breakdown of acetylcholine. This interaction affects metabolic flux and the levels of metabolites involved in neurotransmission, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its localization to target sites such as synaptic clefts in neuronal cells. The compound’s distribution is crucial for its effective modulation of enzyme activity and cellular processes .
Subcellular Localization
This compound is primarily localized in the cytoplasm and synaptic regions of neuronal cells. Its activity is influenced by post-translational modifications that direct it to specific subcellular compartments. These modifications ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in modulating biochemical reactions and cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate typically involves the reaction of hexyl isocyanate with 4-aminobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Hexyl isocyanate+4-aminobenzaldehyde→Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The industrial process also includes purification steps such as recrystallization and chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Applications De Recherche Scientifique
Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Comparaison Avec Des Composés Similaires
Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate can be compared with other similar compounds, such as:
- Hexyl N-[amino-(4-methoxyphenyl)methylidene]carbamate
- Hexyl N-[amino-(4-chlorophenyl)methylidene]carbamate
- Hexyl N-[amino-(4-nitrophenyl)methylidene]carbamate
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct reactivity and stability. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
hexyl N-[amino-(4-aminophenyl)methylidene]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEVYUOYQNDIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate](/img/structure/B3119755.png)
![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3119762.png)
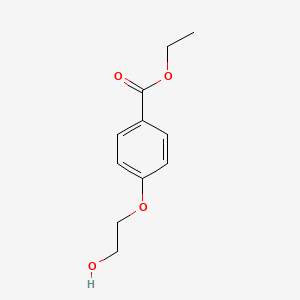

![N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/new.no-structure.jpg)

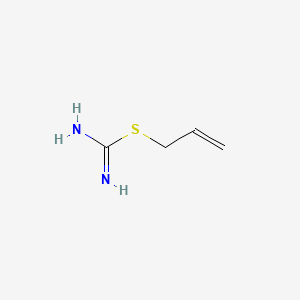
![3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B3119794.png)
![Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3119795.png)
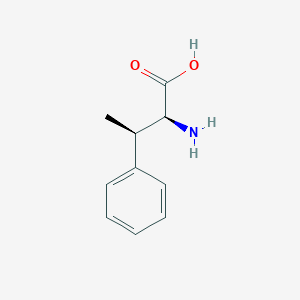
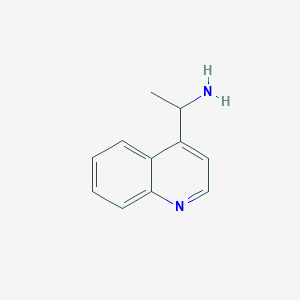
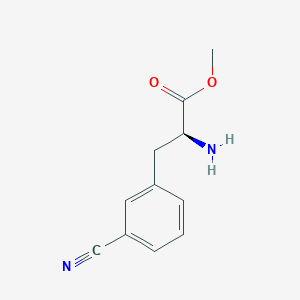
![Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide](/img/structure/B3119825.png)
